molecular formula C30H34N2O11 B13440227 1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide

1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide

Cat. No.: B13440227
M. Wt: 598.6 g/mol
InChI Key: OVZIZPFHZAJOCG-PADXFKBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Hydroxy Carvedilol 1-O-beta-D-Glucuronide involves its role as a metabolite of carvedilol. Carvedilol itself works by blocking beta-adrenergic receptors, which reduces heart rate and blood pressure . The glucuronide derivative is formed through the action of UDP-glucuronosyltransferases, which conjugate glucuronic acid to the hydroxyl group of carvedilol . This process aids in the excretion of the drug from the body.

Comparison with Similar Compounds

Properties

Molecular Formula

C30H34N2O11

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O11/c1-39-19-8-4-5-9-20(19)40-13-12-31-14-16(33)15-41-21-10-11-22(24-23(21)17-6-2-3-7-18(17)32-24)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1

InChI Key

OVZIZPFHZAJOCG-PADXFKBFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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